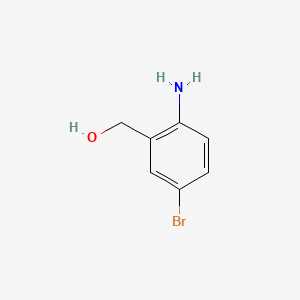

(2-Amino-5-bromophenyl)methanol

Overview

Description

“(2-Amino-5-bromophenyl)methanol” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has the empirical formula C7H8BrNO and a molecular weight of 202.05 .

Molecular Structure Analysis

The InChI code for “(2-Amino-5-bromophenyl)methanol” is 1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .Physical And Chemical Properties Analysis

“(2-Amino-5-bromophenyl)methanol” is a solid substance with a predicted boiling point of 329.6±27.0 °C and a predicted density of 1.660±0.06 g/cm3 . It has a melting point of 112 - 114°C . It is slightly soluble in DMSO and methanol .Scientific Research Applications

Synthesis of Benzothiazepines

(2-Amino-5-bromophenyl)methanol plays a role in the synthesis of benzothiazepines. Reactions involving substituted 2-aminobenzenethiols, including those similar to (2-amino-5-bromophenyl)methanol, can yield benzothiazepines. These compounds, with various substituents, are structurally characterized using techniques like IR, NMR, and mass spectrometry (Upreti et al., 1996).

Intermediate for S1P1 Receptor Agonists

Molecules closely related to (2-amino-5-bromophenyl)methanol are used as intermediates in the synthesis of S1P1 receptor agonists. The synthesis and isolation of these intermediates have been achieved on a gram scale, highlighting their importance in pharmaceutical research (Wallace et al., 2009).

Theoretical Studies and Structure-Activity Relationships

Theoretical studies, like DFT (Density Functional Theory) analyses, have been conducted on compounds structurally similar to (2-amino-5-bromophenyl)methanol. These studies help in understanding the molecular structure and active sites, which are crucial for predicting the reactivity and interactions of these compounds (Trivedi, 2017).

Impact on Lipid Dynamics

Research involving methanol, which is a common solvent in reactions involving (2-amino-5-bromophenyl)methanol, shows its significant impact on lipid dynamics. This is crucial in studies of biological membranes and has implications in understanding the structure-function relationship in these systems (Nguyen et al., 2019).

Advancements in C-H Functionalization

Research on related aminophenyl methanols shows advancements in C-H functionalization strategies. These methods offer advantages like higher yields and better selectivity, which are essential for the efficient synthesis of complex organic compounds (Sun et al., 2014).

Synthesis of Indoles

Compounds similar to (2-amino-5-bromophenyl)methanol have been used in the synthesis of indoles, particularly in the synthesis of tryptamines. This process involves heating in ammonia and methanol, demonstrating the versatility of aminophenyl methanols in synthetic organic chemistry (Fleming & Woolias, 1979).

Antibacterial Properties

Studies on marine algae have identified bromophenols, structurally related to (2-amino-5-bromophenyl)methanol, exhibiting antibacterial properties. This research opens avenues for the development of new antibacterial agents from marine sources (Xu et al., 2003).

Application in Fluorescence Derivatization

Aminophenols, akin to (2-amino-5-bromophenyl)methanol, have been utilized as fluorescence derivatization reagents for aromatic aldehydes in liquid chromatography. This application is crucial in analytical chemistry for detecting and quantifying trace amounts of compounds (Nohta et al., 1994).

Antioxidant Activity

Research on marine red algae has isolated bromophenols, related to (2-amino-5-bromophenyl)methanol, with significant antioxidant activity. These findings suggest potential applications in food preservation and nutraceuticals (Li et al., 2011).

Mechanism of Action

Target of Action

This compound is a derivative of alcohol and can be used as an organic reagent in various chemical processes

Mode of Action

As an organic reagent, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of (2-Amino-5-bromophenyl)methanol . Given its chemical structure, it may be involved in reactions related to amines and alcohols in organic synthesis .

Pharmacokinetics

For instance, it has a high GI absorption and is BBB permeant . Its LogP value suggests moderate lipophilicity, which could impact its distribution and bioavailability .

Result of Action

The molecular and cellular effects of (2-Amino-5-bromophenyl)methanol’s action are largely unknown due to the lack of specific target and pathway information . As an organic reagent, its primary role is likely to participate in chemical reactions, leading to the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of (2-Amino-5-bromophenyl)methanol can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at a temperature of 2-8°C to maintain its stability . The pH, temperature, and presence of other chemicals in the reaction environment can also affect its reactivity and efficacy .

Safety and Hazards

“(2-Amino-5-bromophenyl)methanol” is classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided .

Future Directions

properties

IUPAC Name |

(2-amino-5-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCWZYRWKSOYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305646 | |

| Record name | 2-Amino-5-bromobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-5-bromophenyl)methanol | |

CAS RN |

20712-12-3 | |

| Record name | 2-Amino-5-bromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20712-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-5-bromophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

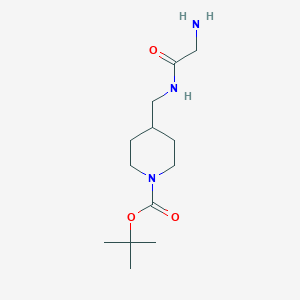

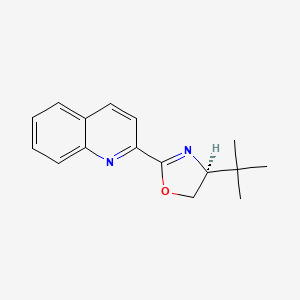

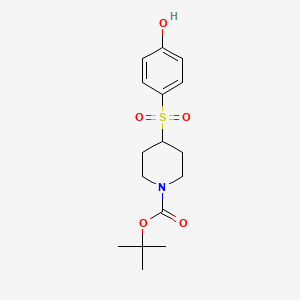

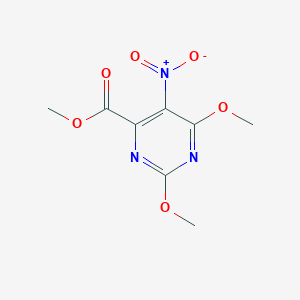

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)